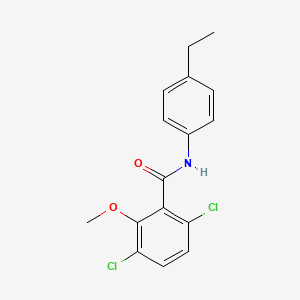

2-bromo-N-(4-methoxybenzyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

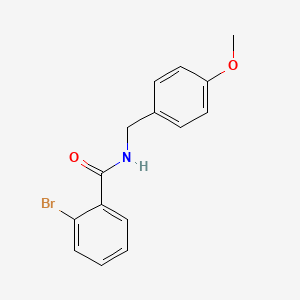

The synthesis of compounds similar to 2-bromo-N-(4-methoxybenzyl)benzamide involves the reaction of bromobenzoic acids with appropriate amines. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized with a high yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine (Polo et al., 2019). This synthesis route typically involves nucleophilic substitution reactions, where the amine group attacks the bromo-substituted benzoyl compound, followed by benzyl protection.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like single-crystal X-ray diffraction analysis. For example, the structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, revealing a monoclinic system with specific cell dimensions and involving intermolecular hydrogen bonds and C-Br⋅⋅⋅π interactions (Polo et al., 2019).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- 2-bromo-N-(2,4-difluorobenzyl)benzamide, a closely related compound, has been synthesized with a high yield and characterized by various techniques including NMR, EI-MS, FT-IR, and X-ray diffraction. This compound forms colorless plates in a monoclinic system and involves NH⋅⋅⋅O hydrogen bonds and C-Br⋅⋅⋅π intermolecular interactions. Theoretical calculations were also carried out to study this compound (Polo et al., 2019).

Synthesis of Novel Psychoactive Substances

- Substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to 2-bromo-N-(4-methoxybenzyl)benzamide, have been synthesized and studied. These compounds show potential as novel psychoactive substances and have been analyzed using gas chromatography and mass spectrometry (Abiedalla et al., 2021).

Potential Antipsychotic Agents

- Compounds similar to 2-bromo-N-(4-methoxybenzyl)benzamide have been synthesized and evaluated for their antidopaminergic properties, showing potential as antipsychotic agents. These compounds demonstrate a preference for inhibiting hyperactivity, which suggests a lower tendency to induce extrapyramidal side effects at effective doses (Högberg et al., 1990).

High Singlet Oxygen Quantum Yield in Zinc Phthalocyanine

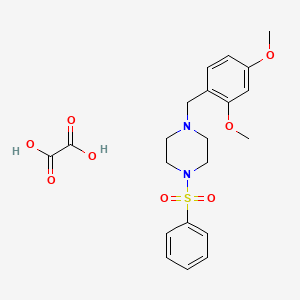

- A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including structures related to 2-bromo-N-(4-methoxybenzyl)benzamide, demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Amidine Protection for Library Synthesis

- The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates its suitability for solution phase synthesis of substituted benzamidines. This research highlights its application in the preparation of compounds related to 2-bromo-N-(4-methoxybenzyl)benzamide (Bailey et al., 1999).

Eigenschaften

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMRMZNKDGSLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968185 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |

CAS RN |

5347-33-1 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)